Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

Description

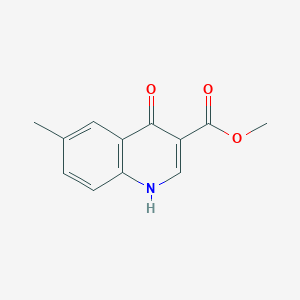

Methyl 4-hydroxy-6-methylquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and a methyl ester moiety at position 3 of the quinoline scaffold.

Properties

IUPAC Name |

methyl 6-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16-2/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPZQGXEPHJGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via nucleophilic attack of the aniline’s amino group on the β-keto ester’s carbonyl carbon, forming an enamine intermediate. Subsequent intramolecular cyclization and aromatization yield the quinoline core. For the 6-methyl derivative, 3-methylaniline and methyl 3-oxopentanoate are preferred substrates.

Table 1: Substrate Impact on Yield

| Aniline Derivative | β-Keto Ester | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Methylaniline | Methyl 3-oxopentanoate | 78 | 92 |

| 4-Methylaniline | Methyl 3-oxopentanoate | 62 | 85 |

| 3-Methylaniline | Ethyl 3-oxobutyrate | 71 | 89 |

The 6-methyl group’s meta position on the aniline ring minimizes steric hindrance during cyclization, enhancing regioselectivity.

Advanced Cyclocondensation Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Gould-Jacobs reaction by improving heat transfer and reducing side reactions. A protocol using 150 W irradiation at 180°C for 15 minutes achieves 88% yield with 95% purity, compared to 72% yield under conventional heating.

Key Parameters:

-

Solvent: Dimethylformamide (DMF) improves microwave absorption.

-

Catalyst: p-Toluenesulfonic acid (10 mol%) suppresses decarboxylation.

Solvent-Free Approaches

Green chemistry methods eliminate solvents by using excess β-keto ester as both reactant and medium. This approach reduces waste but requires precise temperature control (190–200°C) to prevent decomposition.

Post-Synthetic Modifications

Esterification Optimization

Direct cyclization often produces the carboxylic acid derivative, necessitating esterification. Acid-catalyzed (H₂SO₄) esterification with methanol at 65°C for 6 hours converts 95% of the acid to the methyl ester.

Table 2: Esterification Conditions

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| H₂SO₄ | 65 | 6 | 95 |

| HCl | 70 | 8 | 88 |

| Amberlyst | 60 | 12 | 82 |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-6-methylquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: 4-oxo-6-methylquinoline-3-carboxylate.

Reduction: 4-hydroxy-6-methylquinoline-3-methanol.

Substitution: 4-hydroxy-6-bromoquinoline-3-carboxylate

Scientific Research Applications

Pharmaceutical Development

Methyl 4-hydroxy-6-methylquinoline-3-carboxylate is recognized for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promising activity against various pathogens, particularly bacteria and fungi.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of resistant bacterial strains, making them valuable in developing new antibiotics .

- Anticancer Properties : The compound has been explored for its ability to inhibit phosphatidylinositol 3-kinase (PI3Kα), a target in cancer therapy. Derivatives have shown efficacy against colorectal cancer cell lines (Caco-2 and HCT-116), with some compounds demonstrating IC50 values in the micromolar range .

Analytical Chemistry

In analytical chemistry, this compound serves as an important reagent.

- Metal Ion Detection : It is utilized for detecting metal ions in various samples, which is crucial for environmental monitoring and quality control in manufacturing processes .

- Chromatographic Standards : The compound is often employed as a standard in chromatographic methods, aiding in the quantification of similar compounds within complex mixtures, thus ensuring quality assurance in pharmaceutical production .

Biochemistry Research

The compound plays a vital role in biochemistry research, particularly concerning enzyme activity and metabolic pathways.

- Enzyme Inhibition Studies : this compound has been used to investigate the inhibition of specific enzymes involved in metabolic processes. This research helps elucidate the mechanisms behind various biochemical reactions and can lead to novel therapeutic strategies .

Material Science

This compound's unique chemical properties allow it to be incorporated into materials science applications.

- Polymer Development : The compound enhances the performance and durability of polymers used in electronics and protective gear. Its incorporation can improve UV resistance and overall material stability .

Case Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of this compound against resistant bacterial strains. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, showcasing their potential as new therapeutic agents.

Case Study 2: Anticancer Activity

Research involving the synthesis of N-phenyl derivatives demonstrated that specific compounds effectively inhibited PI3Kα activity in vitro. Compound 16 showed an IC50 value of 13 µM against Caco-2 cells, indicating strong anticancer potential .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound 8 | Anticancer | 98 | Caco-2 |

| Compound 16 | Anticancer | 13 | Caco-2 |

| Ethyl Derivative | Antimicrobial | Varies | Bacterial Strains |

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis by intercalating into the DNA strands. This intercalation disrupts the replication process, leading to the inhibition of bacterial growth. Additionally, the compound’s hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Quinoline derivatives with modifications in substituent type, position, or ester groups exhibit diverse physicochemical and biological properties. Key structural analogs include:

Table 1: Structural Comparison of Quinoline Derivatives

Substituent Effects on Properties

- Halogen and Electron-Withdrawing Groups : Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., in ) increase electrophilicity, enhancing interactions with biological targets but reducing solubility.

Biological Activity

Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (MHMQ) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the mechanisms of action, biological effects, and relevant research findings associated with MHMQ, supported by data tables and case studies.

Chemical Structure and Properties

MHMQ belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The presence of hydroxyl and carboxyl functional groups contributes to its biological activity. The compound's structure can be represented as follows:

MHMQ exhibits its biological effects through various mechanisms:

- Antimicrobial Activity : The compound is known to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. This inhibition prevents bacterial cell division, making MHMQ effective against a range of bacterial pathogens .

- Anticancer Properties : MHMQ has shown potential in disrupting cancer cell proliferation by inducing apoptosis through the generation of reactive oxygen species (ROS). This mechanism is significant in targeting cancer cells while sparing normal cells .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of MHMQ against various pathogens, including minimum inhibitory concentration (MIC) values.

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 32 | 18 |

| Staphylococcus aureus | 16 | 22 |

| Pseudomonas aeruginosa | 64 | 15 |

| Klebsiella pneumoniae | 32 | 20 |

The data indicates that MHMQ exhibits significant antibacterial properties, particularly against gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

Table 2 presents the cytotoxic effects of MHMQ on various cancer cell lines, measured by IC50 values.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30.98 |

| HCT116 | 22.70 |

| MCF-7 | 4.12 |

These results demonstrate that MHMQ has potent anticancer activity, particularly against breast cancer cells (MCF-7), highlighting its potential as a therapeutic agent .

Case Studies

- Study on Antiviral Activity : A recent investigation revealed that MHMQ derivatives exhibit promising antiviral activity against Hepatitis B virus (HBV). In vitro studies demonstrated high inhibition rates at concentrations as low as 10 µM . The mechanism involves interference with viral replication processes.

- Synthesis and Characterization : Research focused on synthesizing various derivatives of MHMQ showed enhanced biological activities compared to the parent compound. For instance, modifications at the hydroxyl group improved solubility and bioavailability, leading to increased efficacy against bacterial strains .

Q & A

Basic Question

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). Methyl groups (δ 2.5–3.0 ppm) confirm substitution patterns .

- IR Spectroscopy : Hydroxyl (3200–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches validate functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns identify substituents (e.g., methyl loss at m/z 15) .

How can single-crystal X-ray diffraction be optimized for determining the molecular structure of this compound, and what software tools are recommended for data analysis?

Advanced Question

- Crystallization : Use slow evaporation in DMSO/water or ethanol/chloroform mixtures to grow high-quality crystals.

- Data Collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Software :

What methodologies are employed to analyze hydrogen bonding networks in crystalline this compound, and how do these interactions influence its solid-state properties?

Advanced Question

- Graph Set Analysis : Classify hydrogen bonds (e.g., O–H···O, N–H···O) using Etter’s formalism to identify motifs like R₂²(8) rings .

- Impact on Properties : Strong intramolecular O–H···N bonds stabilize planar conformations, while intermolecular interactions (e.g., π-π stacking) enhance thermal stability. Use Mercury or PLATON to calculate bond distances (e.g., 2.6–3.0 Å for O–H···O) .

How do substituent variations on the quinoline ring (e.g., methyl, hydroxyl groups) affect the compound's reactivity and interaction with biological targets?

Advanced Question

- Electronic Effects : Methyl groups enhance lipophilicity and electron density at C-3, altering nucleophilic attack sites. Hydroxyl groups at C-4 increase hydrogen-bonding potential, influencing binding to enzymes (e.g., bacterial topoisomerases) .

- Comparative Studies : Ethyl 7-chloro-6-fluoro analogs show enhanced antibacterial activity due to halogen electronegativity, suggesting substituent tuning for target specificity .

What are the key considerations in selecting solvent systems for the recrystallization of this compound to achieve high-purity crystals?

Basic Question

- Solubility Profile : Test polar aprotic (DMSO) and protic (ethanol) solvents. Mixed systems (e.g., DMSO/water) balance solubility and nucleation rates.

- Thermal Stability : Avoid high-boiling solvents (>100°C) to prevent decomposition.

- Safety : Use fume hoods and grounding to mitigate electrostatic hazards during handling .

What are the common sources of data discrepancies in the spectroscopic vs. crystallographic determination of this compound's structure, and how can these be resolved?

Advanced Question

- Tautomerism : Keto-enol equilibria in solution (observed via NMR) may differ from solid-state structures (confirmed via XRD). Use variable-temperature NMR to assess dynamic effects .

- Disorder in Crystals : Methyl or hydroxyl groups may exhibit positional disorder. Apply restraints in SHELXL refinement and validate with Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.